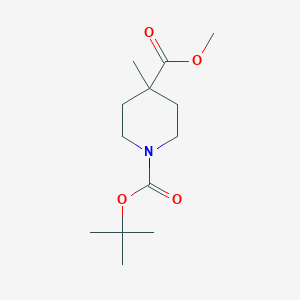

1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate

Overview

Description

1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate (CAS No. 1415740-83-8) is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

- Molecular Formula : C₁₃H₂₃N₁O₄

- Molecular Weight : 257.33 g/mol

- Structural Characteristics : The compound features a piperidine ring with tert-butyl and methyl substituents, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on various cellular processes and potential therapeutic applications.

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties. For instance, it has shown efficacy against several viral strains, with a focus on its ability to inhibit replication in vitro. The compound's mechanism likely involves interference with viral entry or replication processes.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Such inhibition can lead to altered cellular functions, making it a candidate for further investigation in drug development.

The precise mechanisms through which this compound exerts its biological effects are still being elucidated. However, preliminary findings suggest that it may interact with G protein-coupled receptors (GPCRs), which are critical in mediating various physiological responses.

Study 1: Antiviral Efficacy

A study published in Molecules examined the antiviral activity of several derivatives of piperidine compounds, including this compound. The results demonstrated that this compound exhibited significant inhibition of viral replication at micromolar concentrations (EC50 values ranging from 5–28 μM) .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of this compound. It was found to inhibit specific enzymes linked to metabolic pathways associated with cancer cell proliferation. The IC50 values indicated strong inhibitory action, suggesting potential applications in cancer therapy .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-tert-butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis often involves lithium diisopropylamide (LDA) as a base for deprotonation, followed by alkylation with reagents like diiodomethane. For example, a two-step protocol at controlled temperatures (−42°C to ambient) in THF/heptane/ethylbenzene mixtures achieves ~89% yield. Reaction monitoring via TLC and purification via normal-phase chromatography (EtOAc/heptane gradients) is critical .

- Key Variables : Temperature control (−42°C to avoid side reactions), stoichiometric equivalence of LDA and alkylating agents, and inert atmosphere (N₂) to prevent hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR confirms substituent positions on the piperidine ring (e.g., tert-butyl and methyl ester groups).

- LCMS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ signals) and purity (>95%) .

- X-ray crystallography : Resolves stereochemistry in chiral derivatives (e.g., (2R,4R)-isomers) .

Q. How can researchers purify this compound from reaction mixtures?

- Methodology : Post-reaction workup typically involves extraction (EtOAc/H₂O), drying (MgSO₄/Na₂SO₄), and column chromatography. For intermediates, flash chromatography with silica gel and gradients of 0–10% EtOAc in heptane effectively isolates the product .

Q. What is the role of this compound as a building block in organic synthesis?

- Methodology : The tert-butyl and methyl ester groups act as orthogonal protecting groups, enabling selective functionalization. For instance, the tert-butyl group is acid-labile, while the methyl ester can be hydrolyzed under basic conditions for further derivatization (e.g., coupling to pharmacophores) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the piperidine ring in cross-coupling reactions?

- Methodology : Steric hindrance from the tert-butyl group directs regioselectivity in alkylation or sulfonation reactions. Computational modeling (DFT) can predict reactive sites, while experimental validation via kinetic studies (e.g., monitoring substituent addition rates) clarifies electronic effects .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodology : Cross-validate results using orthogonal assays (e.g., calcium channel blocking vs. enzyme inhibition). For example, discrepancies in IC₅₀ values may arise from assay conditions (pH, solvent); standardized protocols (e.g., ISO-certified cell lines) and meta-analyses of literature data mitigate variability .

Q. How can researchers design experiments to probe the metabolic stability of derivatives in drug development?

- Methodology : Use in vitro microsomal assays (human liver microsomes) to assess oxidative metabolism. LC-MS/MS quantifies metabolite formation, while structural modifications (e.g., fluorination at the 4-position) enhance stability by blocking metabolic hotspots .

Q. What mechanistic insights explain unexpected byproducts during iodomethylation of the piperidine core?

- Methodology : Byproducts often arise from over-alkylation or radical intermediates. Mechanistic probes include radical traps (TEMPO) and isotopic labeling (D₂O quenching). For example, deuterium incorporation at the methyl position indicates radical pathways .

Q. How does the trifluoromethyl group in analogous compounds (e.g., 4-(trifluoromethyl)-dihydropyridines) enhance bioactivity?

- Methodology : Comparative SAR studies reveal that trifluoromethyl groups improve membrane permeability (logP measurements) and target binding (surface plasmon resonance). Molecular dynamics simulations further show enhanced hydrophobic interactions with protein pockets .

Q. What computational tools are recommended for predicting the conformational flexibility of this compound?

Properties

IUPAC Name |

1-O-tert-butyl 4-O-methyl 4-methylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-8-6-13(4,7-9-14)10(15)17-5/h6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBGURLVYHVYEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673676 | |

| Record name | 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724790-59-4 | |

| Record name | 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.